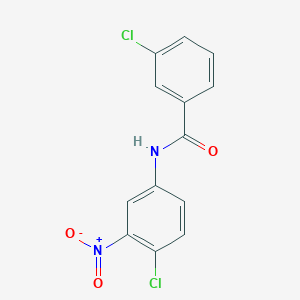
3-chloro-N-(4-chloro-3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-chloro-3-nitrophenyl)benzamide is a chemical compound that belongs to the class of organic compounds known as chlorobenzenes. It is commonly used in scientific research for its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide involves the inhibition of protein tyrosine phosphatases. These enzymes are responsible for dephosphorylating various proteins in the cell, including receptor tyrosine kinases, which play a critical role in cell signaling. By inhibiting the activity of protein tyrosine phosphatases, 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide can lead to the activation of downstream signaling pathways and ultimately impact various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide can impact various biochemical and physiological processes in cells. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to impact the differentiation of stem cells, as well as the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide in lab experiments is its ability to selectively inhibit the activity of protein tyrosine phosphatases. This can allow researchers to study the specific role of these enzymes in various cellular processes. However, one limitation is that the compound can be toxic at high concentrations, which can impact the viability of cells and potentially lead to false results.
Orientations Futures
There are several potential future directions for the use of 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide in scientific research. One direction is the development of more potent and selective inhibitors of protein tyrosine phosphatases, which can be used to study their specific roles in various cellular processes. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer and autoimmune disorders. Additionally, further research can be conducted to explore the compound's impact on other cellular processes and signaling pathways.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide involves the reaction of 4-chloro-3-nitroaniline with thionyl chloride, followed by the reaction with 3-chlorobenzoyl chloride. The resulting compound is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
3-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been widely used in scientific research as a tool to study the molecular mechanisms of various biological processes. It has been shown to inhibit the activity of certain enzymes, including protein tyrosine phosphatases, which play a critical role in regulating cell signaling pathways. This inhibition can lead to the activation of downstream signaling pathways and ultimately impact various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
3-chloro-N-(4-chloro-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-3-1-2-8(6-9)13(18)16-10-4-5-11(15)12(7-10)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCSANLRKXGLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-chloro-3-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)

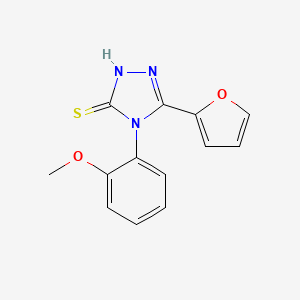

![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)

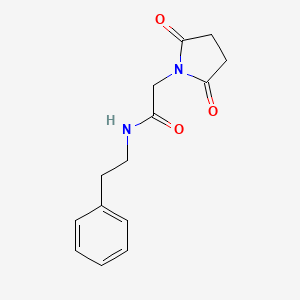
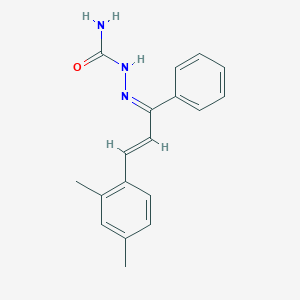


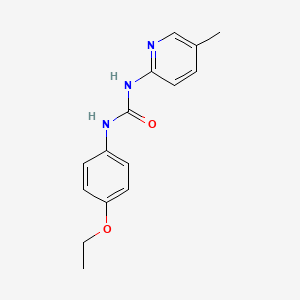
![1,3-dimethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5724503.png)